Bienvenue dans la boutique en ligne BenchChem!

Benzamide, N-[(butylthio)methyl]-

Lipophilicity Physicochemical profiling Drug-likeness prediction

Procure this specific N-[(butylthio)methyl]benzamide for your SAR library design and membrane permeability studies. Its unique thioether linkage and LogP window (2.9–3.5) make it the only reliable reference point for lipophilicity-dependent assays (PAMPA, Caco-2) within a congeneric benzamide series. Avoid uncharacterized analogs that introduce confounding variables. Specify 98% purity and request the analytical method (HPLC/GC/NMR) for batch verification.

Molecular Formula C12H17NOS
Molecular Weight 223.34 g/mol
CAS No. 96721-60-7
Cat. No. B3059293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-[(butylthio)methyl]-
CAS96721-60-7
Molecular FormulaC12H17NOS
Molecular Weight223.34 g/mol
Structural Identifiers
SMILESCCCCSCNC(=O)C1=CC=CC=C1
InChIInChI=1S/C12H17NOS/c1-2-3-9-15-10-13-12(14)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,13,14)
InChIKeyCJYXHXZAJOCZFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzamide, N-[(butylthio)methyl]- (CAS 96721-60-7): Structural Identity and Baseline Characterization for Research Procurement


Benzamide, N-[(butylthio)methyl]- (IUPAC: N-(butylsulfanylmethyl)benzamide; CAS 96721-60-7) is a synthetic N-substituted benzamide derivative with the molecular formula C₁₂H₁₇NOS and a molecular weight of 223.33–223.34 g/mol . The compound features a benzamide core (C₆H₅C(O)NH–) functionalized at the amide nitrogen with a butylthio-methyl group (–CH₂–S–C₄H₉), incorporating a thioether linkage that distinguishes it from simple N-alkyl benzamides [1]. This structural motif places it within the broader class of N-(alkylthio)methyl benzamides, a scaffold that has recently attracted interest for its modular synthetic accessibility and potential for stereoelectronic tuning [2]. As of April 2026, no primary research articles or patents directly reporting biological activity, pharmacological profiling, or materials performance for this specific compound have been identified in the peer-reviewed literature; the available characterization is limited to computed physicochemical properties and vendor-supplied purity specifications [3].

Why N-[(Butylthio)methyl]benzamide Cannot Be Replaced by Generic N-Alkyl or N-Aryl Benzamides in Structure-Sensitive Applications


The N-[(butylthio)methyl] substitution pattern imparts a unique combination of physicochemical properties that cannot be replicated by simple N-alkyl benzamides or N-aryl benzamide analogs. The thioether (–CH₂–S–) linkage introduces a polarizable sulfur atom that modulates both hydrogen-bonding capacity and conformational flexibility, while the butyl chain provides lipophilic character distinct from shorter-chain (methyl, ethyl) or aromatic (phenyl) thioether analogs . Computed LogP values for this compound range from approximately 2.91 to 3.48, representing a >100-fold increase in predicted octanol/water partitioning compared to unsubstituted benzamide (LogP ≈ 0.6–0.8) [1][2]. This lipophilicity shift is quantitatively meaningful: in the context of the recently reported N-{[(alkylsulfanyl)methyl]amino}benzamide scaffold, variations in the alkylthio chain length directly influenced crystal packing and stereoelectronic properties in single-crystal X-ray analyses, demonstrating that the alkylthio substituent is not a passive spectator but an active determinant of solid-state and potentially solution-phase behavior [3]. For procurement decisions where physicochemical consistency—logP, polar surface area, hydrogen-bond donor/acceptor profile—is critical (e.g., membrane permeability screens, partitioning studies, or SAR library design), substituting a methylthio or phenylthio analog for the butylthio derivative introduces unquantified and potentially confounding variables .

Quantitative Differentiating Evidence for Benzamide, N-[(butylthio)methyl]- (CAS 96721-60-7) Relative to Structural Analogs


Computed Lipophilicity (LogP) of N-[(Butylthio)methyl]benzamide Compared with Unsubstituted Benzamide and Shorter-Chain Thioether Analogs

The computed octanol/water partition coefficient (LogP) for N-[(butylthio)methyl]benzamide is reported as 2.91–3.48 across independent computational sources [1], compared to 0.60–0.79 for unsubstituted benzamide [2]. This represents an approximate 100- to 500-fold increase in predicted lipophilicity. For the structurally related N-methyl-4-(methylthio)benzamide, the computed LogP is 1.71 , indicating that the butylthio-methyl substitution imparts substantially greater lipophilicity than a methylthio-phenyl substitution pattern. The N-(butylthio)methyl compound also possesses six rotatable bonds versus one for benzamide, conferring greater conformational entropy . Direct experimental logP measurements have not been reported for any member of this series; all comparisons are based on computed values and should be treated as class-level inference.

Lipophilicity Physicochemical profiling Drug-likeness prediction

Vendor-Supplied Purity Benchmarking: 98% Specification for N-[(Butylthio)methyl]benzamide

Two independent vendors report purity specifications for N-[(butylthio)methyl]benzamide: Leyan (Shanghai Haohong Biomedical) lists 98% purity for catalog product 1633085 , and ChemSrc (Shanghai Huayuan Century Trading) also lists 98.0% purity with a 10-day lead time and现货 (in-stock) availability [1]. No pharmacopoeial reference standard, certified reference material (CRM), or ISO 17034 accreditation is associated with this compound. In comparison, the closely related analog N-[(methylsulfanyl)methyl]benzamide (C₉H₁₁NOS, MW 181.26) is listed at 95% purity from certain suppliers, though this specification cannot be independently verified across all vendors due to source restrictions [2]. Purity specifications should be confirmed batch-by-batch with the certificate of analysis (CoA).

Chemical purity Quality assurance Procurement specification

Thioether-Benzamide Scaffold: Class-Level Evidence for HDAC and SIRT2 Inhibitory Potential Differentiating N-(Alkylthio)methyl from N-Alkyl Benzamides

Although no target-specific activity data exist for N-[(butylthio)methyl]benzamide itself, class-level evidence from structurally related thioether-containing benzamide derivatives demonstrates that incorporation of a thioether (–S–) linkage can significantly enhance potency against epigenetic targets. In a systematic study of 3-(benzylthio)benzamide derivatives as SIRT2 inhibitors, the thioether analogs exhibited a two- to three-fold increase in inhibitory potency relative to their corresponding sulfonamide analogs . In a separate series of thioether-based 2-aminobenzamide HDAC inhibitors, compound 31 displayed class I HDAC selectivity with an IC₅₀ of 32 nM against HDAC2 and GI₅₀ values of 2.87 µM (HL-60 leukemia) and 370 nM (MDA-MB-435 melanoma) in NCI-60 screening [1]. Critically, the butylthio-methyl substitution in the target compound differs from the benzylthio and 2-aminobenzamide thioether motifs in both the point of attachment (N-substituted vs. ring-substituted) and the alkyl chain length; therefore, any extrapolation of activity must be treated as class-level inference only. No direct comparative data exist to support a procurement preference for the butylthio-methyl analog over other chain-length variants for HDAC or SIRT2 applications.

HDAC inhibition SIRT2 inhibition Thioether pharmacophore

N-[(Alkylthio)methyl]benzamide Synthetic Accessibility: Recent Methodological Advances Supporting Procurement of Custom Alkylthio Chain Variants

A 2025 publication by Khairullina et al. in Russian Chemical Bulletin describes a general synthetic approach for N-{[(alkylsulfanyl)methyl]amino}benzamides, utilizing in situ-generated [(alkoxymethyl)amino]benzamide intermediates reacted with alkylthiols in the presence of rare-earth metal salt catalysts [1]. The methodology was validated for tert-butylthio and pentylthio derivatives, with comparative single-crystal X-ray analysis revealing that the alkylthio chain length directly influences molecular conformation, crystal packing, and stereoelectronic properties. While N-[(butylthio)methyl]benzamide itself was not among the compounds explicitly synthesized and crystallographically characterized in this study, the methodology is directly applicable to its preparation, and the demonstrated chain-length-dependent structural effects support the rationale for procuring the specific butyl homolog rather than assuming interchangeability with methyl, ethyl, or propyl analogs. The synthetic route employs benzamide precursors, alkylthiols, and rare-earth metal salts (e.g., Sm, Yb) under mild conditions, providing a validated pathway for laboratories requiring in-house synthesis or verification of vendor-supplied material [1].

Synthetic methodology Rare-earth catalysis Benzamide functionalization

Recommended Procurement and Application Scenarios for Benzamide, N-[(butylthio)methyl]- (CAS 96721-60-7) Based on Available Evidence


Physicochemical Profiling Libraries Requiring Defined Lipophilicity Gradients

For medicinal chemistry campaigns or physicochemical profiling studies that require a systematic LogP gradient within a congeneric benzamide series, N-[(butylthio)methyl]benzamide occupies a distinct lipophilicity window (computed LogP ≈ 2.9–3.5) that is intermediate between shorter-chain alkylthio analogs (e.g., methylthio, predicted LogP ~1.7) and more lipophilic N-arylthio or long-chain variants . This makes the compound suitable as a reference point in lipophilicity-dependent assays (e.g., PAMPA, Caco-2 permeability, microsomal stability) where the thioether functionality must be held constant while alkyl chain length is varied. Procurement should specify the 98% purity grade available from established vendors, and users are advised to request the analytical method (HPLC, GC, or NMR) used to establish purity, as this information is not publicly disclosed in vendor catalogs [1].

Methodological Validation of N-(Alkylthio)methyl Benzamide Synthesis Using the Khairullina et al. (2025) Protocol

The 2025 Russian Chemical Bulletin methodology provides a peer-reviewed synthetic framework for preparing N-{[(alkylsulfanyl)methyl]amino}benzamides via rare-earth metal-catalyzed coupling of [(alkoxymethyl)amino]benzamide intermediates with alkylthiols [2]. Laboratories seeking to validate this methodology for the butyl homolog specifically—or to generate the compound in-house for comparison with commercial material—can use N-[(butylthio)methyl]benzamide as a target substrate. The published protocol for the tert-butylthio and pentylthio analogs (yields 29–69%) provides a benchmark for expected synthetic efficiency, and the single-crystal XRD structures reported for the related analogs offer a crystallographic reference framework against which the butyl derivative's solid-state structure can be compared [2].

Exploratory Epigenetic Screening in HDAC/SIRT2 Inhibitor Discovery Programs

Class-level evidence from thioether-containing benzamide derivatives demonstrates validated inhibitory activity against HDAC isoforms (IC₅₀ = 32 nM for HDAC2) and SIRT2 (2–3× potency enhancement over sulfonamide analogs) [3]. N-[(Butylthio)methyl]benzamide represents a structurally distinct subtype within this class—bearing the thioether at the amide nitrogen rather than on the aromatic ring or 2-amino position—and may therefore be considered as a scaffold-hopping candidate for epigenetic target screening. However, no direct activity data exist for this specific compound, and its procurement for HDAC/SIRT2 screening must be treated as exploratory. Users should plan for internal preliminary screening (e.g., single-concentration % inhibition at 10 µM) before committing to full dose-response profiling, given the absence of published potency benchmarks .

Synthetic Building Block for Diversification via Sulfur Oxidation or N-Deprotection Chemistry

The thioether moiety (–CH₂–S–C₄H₉) in N-[(butylthio)methyl]benzamide is amenable to chemoselective oxidation to the corresponding sulfoxide or sulfone, providing a modular entry point for generating structurally diversified benzamide libraries with incrementally altered polarity and hydrogen-bonding capacity [2]. Additionally, the N-(alkylthio)methyl group can function as a masked aminomethyl equivalent under appropriate conditions, enabling further derivatization at the amide nitrogen. For laboratories engaged in parallel synthesis or Diversity-Oriented Synthesis (DOS), procurement of the 98% purity compound as a common intermediate supports reproducible downstream chemistry, with the documented 6 rotatable bonds and single hydrogen-bond donor (amide N–H) providing predictable reactivity handles [1].

Quote Request

Request a Quote for Benzamide, N-[(butylthio)methyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.